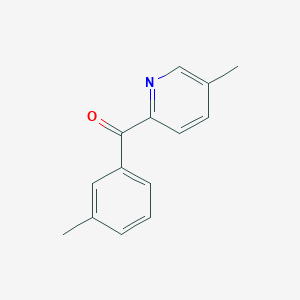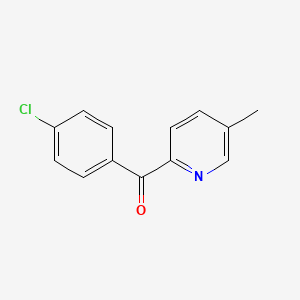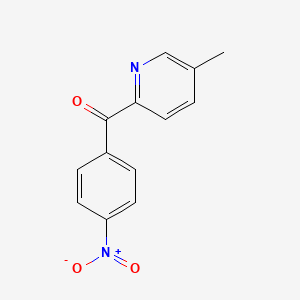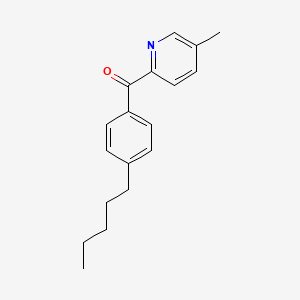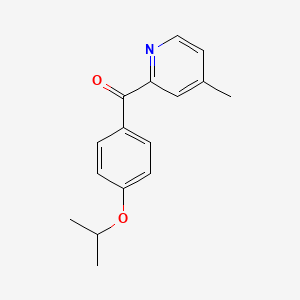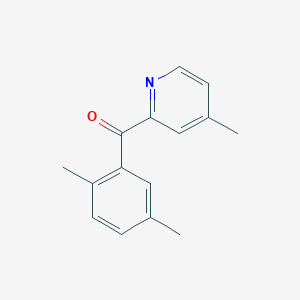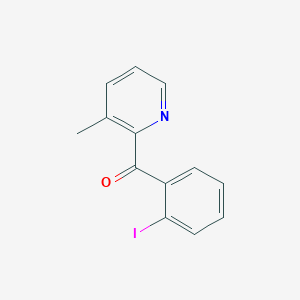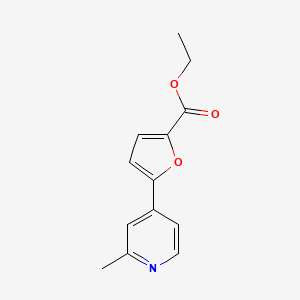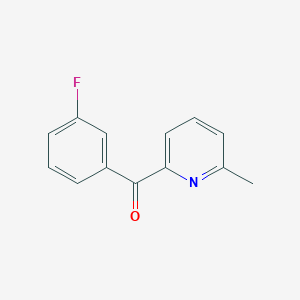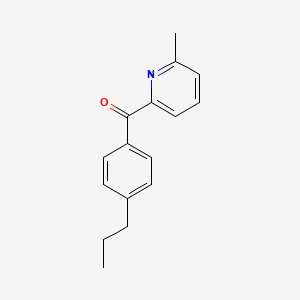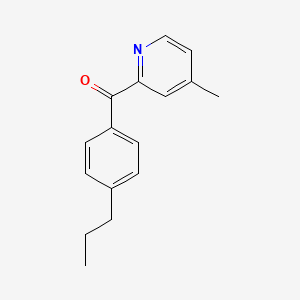
4-甲基-2-(4-丙基苯甲酰)吡啶
描述
“4-Methyl-2-(4-propylbenzoyl)pyridine” is a chemical compound with the linear formula C16H17NO . It has a molecular weight of 239.32 . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The IUPAC name for this compound is (4-methyl-2-pyridinyl)(4-propylphenyl)methanone . The InChI code is 1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-11-12(2)9-10-17-15/h5-11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.32 .科研应用
有机合成中的催化活性
类似吡啶衍生物的反应已被用于合成钯夹环配合物,这些配合物被用作催化剂在不同芳基卤代烃与苯乙烯的Heck型偶联反应中进行测试 (Hahn et al., 2005)。这表明4-甲基-2-(4-丙基苯甲酰)吡啶在催化有机合成中的潜在用途。
聚酰亚胺的开发
从类似的吡啶化合物合成了一种新型含吡啶结构的芳香二酐单体,从而开发出具有吡啶基团的新型聚酰亚胺。这些聚酰亚胺表现出良好的溶解性、热稳定性和出色的机械性能 (Wang et al., 2006)。
发光的铼(I)三羰基配合物
使用含吡啶功能化的N-杂环卡宾合成了铼(I)三羰基氯配合物。这些配合物表现出蓝绿色发光,在铼(I)三羰基配合物中较为罕见,表明在光物理研究中具有潜在应用 (Li et al., 2012)。
杂环化合物的合成
在有机合成中使用咪唑并[1,5-a]吡啶卡宾,与所讨论的吡啶结构密切相关,用于产生全取代呋喃,展示了另一个潜在的应用领域 (Pan et al., 2010)。
液晶的开发
合成了含有吡啶核心的新型柱状液晶。这些化合物表现出向列相和A相,表明它们在液晶显示技术中的应用 (Ong et al., 2018)。
功能化吡啶衍生物的合成
合成了各种吡啶衍生物,包括吡啶羧酸与芳香胺的反应,表明在开发用于各种工业和制药目的的新型化学实体方面具有潜在应用 (Kwiatek et al., 2017)。
基于吡啶的配体的合成
合成了具有不同功能基团的基于吡啶的配体,表明在配位化学和金属离子络合领域具有潜在应用 (Vermonden et al., 2003)。
性质
IUPAC Name |
(4-methylpyridin-2-yl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-11-12(2)9-10-17-15/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVCFKGPMRJMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4-propylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



